N-(6-methylheptan-2-yl)thiolan-3-amine
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Overview
Description
N-(6-methylheptan-2-yl)thiolan-3-amine: is an organic compound with a complex structure that includes a tetrahydrothiophene ring and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylheptan-2-yl)thiolan-3-amine typically involves the reaction of tetrahydrothiophene derivatives with appropriate alkylating agents. One common method includes the alkylation of tetrahydrothiophene with 6-methylheptan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(6-methylheptan-2-yl)thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the alkyl chain or the tetrahydrothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents and nucleophiles are used under basic or acidic conditions depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified alkyl chains or reduced tetrahydrothiophene rings.
Substitution: Various substituted amines with different functional groups.
Scientific Research Applications
N-(6-methylheptan-2-yl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-methylheptan-2-yl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- N-(6-Methylheptan-2-yl)thietan-3-amine
- N-(6-Methylheptan-2-yl)tetrahydro-2H-pyran-4-amine
Comparison: N-(6-methylheptan-2-yl)thiolan-3-amine is unique due to its tetrahydrothiophene ring, which imparts distinct chemical properties compared to similar compounds with different heterocyclic rings
Properties
IUPAC Name |
N-(6-methylheptan-2-yl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NS/c1-10(2)5-4-6-11(3)13-12-7-8-14-9-12/h10-13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQBHCHNCBRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC1CCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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